![molecular formula C5H16Br3N3 B2911701 Rel-(3R,5S)-piperidine-3,5-diamine trihydrobromide CAS No. 267418-91-7](/img/structure/B2911701.png)
Rel-(3R,5S)-piperidine-3,5-diamine trihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine is a commonly used organic compound in the field of chemistry. It’s a heterocyclic compound, meaning it contains atoms of at least two different elements in its rings. In this case, those elements are carbon and nitrogen . The “3,5-diamine” part suggests that there are amine groups (-NH2) attached to the 3rd and 5th carbon atoms in the piperidine ring. The “Rel-(3R,5S)” part refers to the stereochemistry of these groups, indicating their spatial arrangement . The “trihydrobromide” likely means that this compound is a salt formed with hydrobromic acid .
Molecular Structure Analysis
As mentioned in the description, this compound likely contains a piperidine ring with amine groups attached at the 3rd and 5th positions. The stereochemistry is indicated by the “Rel-(3R,5S)” notation .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine groups and the piperidine ring. Amines are generally basic and nucleophilic, meaning they can react with acids and electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of nitrogen would likely make it a base, and it might be soluble in water if it’s a salt .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R,5S)-piperidine-3,5-diamine;trihydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3.3BrH/c6-4-1-5(7)3-8-2-4;;;/h4-5,8H,1-3,6-7H2;3*1H/t4-,5+;;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBXDXCMPFKQDC-JDUHLNRASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1N)N.Br.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC[C@H]1N)N.Br.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Br3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.